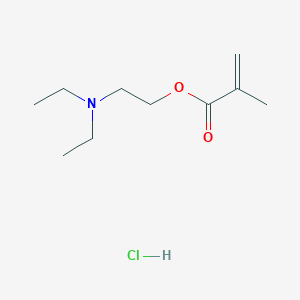
Diphenyl phenylphosphonite
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diphenyl phenylphosphonite involves complex chemical reactions, often starting from phosphorus halides or phosphites. For instance, phosphonoallenes can be transformed into (3-hydroxyalk-1-en-1-yl)diphenylphosphine oxides under Brønsted (super)acids, further converting into 1-phenyl-1,4-dihydrophosphinoline 1-oxides, showcasing the compound's versatile synthetic utility (Bogachenkov et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its phosphorus-centric framework, allowing for varied bonding and steric arrangements. Studies such as the crystal structure analysis of neopentyloxy(phenacyl)diphenylphosphonium bromide provide insights into the phosphonium intermediate's structure, showcasing the tetrahedral arrangement around phosphorus (Henrick et al., 1992).
Chemical Reactions and Properties
This compound participates in numerous chemical reactions, demonstrating its reactivity and functional versatility. For example, it undergoes visible-light-induced phosphonylation with diphenylphosphine oxide, highlighting its potential in organic synthesis and photochemical reactions (Singsardar et al., 2018).
Wissenschaftliche Forschungsanwendungen
Poly[aryloxyphosphazenes] Functionalization : A method was developed for synthesizing phenylphosphonic acid functionalized poly[aryloxyphosphazenes] using Diphenyl chlorophosphate. These polymers have potential applications as proton-conducting membranes in fuel cells (Allcock et al., 2002).
Structural Studies on Thioureidoalkylphosphonates : X-ray crystal and molecular structures of compounds including diphenyl 1-(3-phenylthioureido)propylphosphonate were investigated, providing insights into the nature of interactions such as bifurcated acceptor hydrogen bonds (Chęcińska & Grabowski, 2005).
Dipeptidyl Peptidase IV Inhibitors : Diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates, synthesized from the lead compound diphenyl 1-(S)-prolylpyrrolidine-2(R, S)-phosphonate, were studied as potent and irreversible inhibitors of dipeptidyl peptidase IV, an enzyme relevant in therapeutic studies (Belyaev et al., 1999).
Anticancer Agents : Diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonate, a newly synthesized compound, showed significant anticancer and antioxidant activities, suggesting its potential in cancer treatment research (Awad et al., 2018).
Synthesis of Amides, Esters, Peptides, and β-Lactams : Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate has been used as a condensing agent for the synthesis of various biochemical compounds, showcasing its utility in organic synthesis (Ueda & Mori, 1992).
Visible-Light-Induced Organophotoredox-Catalyzed Phosphonylation : This study developed a metal-free visible-light-induced phosphonylation of 2 H-indazoles using diphenylphosphine oxide, indicating its application in photoredox catalysis (Singsardar et al., 2018).
Antimicrobial Activities : Novel diphenyl(arylamino)(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methylphosphonates were synthesized and demonstrated moderate antibacterial and antifungal activities, suggesting their potential in antimicrobial applications (Abdel-megeed et al., 2012).
Safety and Hazards
Diphenyl phenylphosphonite can be harmful if swallowed and may cause skin irritation and serious eye damage. It may also cause respiratory irritation. Therefore, it is advised to avoid breathing its mist or vapors, and protective gloves, eye protection, and face protection should be worn when handling this chemical .
Wirkmechanismus
Target of Action
Phosphonite esters, a group to which this compound belongs, are known to be used on a large scale for the stabilization of polymers against degradation during processing and long-term applications .
Mode of Action
Diphenyl phenylphosphonite functions as an antioxidant by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . All phosphites and phosphonites, including this compound, are hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .
Biochemical Pathways
It is known that phosphonates, a group to which this compound belongs, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Result of Action
It is known that phosphonates can show specific biological activity due to their ability to inhibit metabolic enzymes .
Action Environment
It is known that the reaction conditions can affect the function of phosphonite esters as antioxidants .
Eigenschaften
IUPAC Name |
diphenoxy(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O2P/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKPLZDCTKREIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286098 | |
| Record name | Diphenyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13410-61-2 | |
| Record name | NSC43792 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)






![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)


